molecular formula C12H15NO3 B1386352 Methyl 4-amino-3-(cyclopropylmethoxy)benzoate CAS No. 1154342-13-8

Methyl 4-amino-3-(cyclopropylmethoxy)benzoate

Cat. No. B1386352
CAS RN: 1154342-13-8
M. Wt: 221.25 g/mol
InChI Key: LQRZHIVYZGWFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-amino-3-(cyclopropylmethoxy)benzoate” is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.25 g/mol .

Mechanism of Action

Methyl 4-amino-3-(cyclopropylmethoxy)benzoate is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. When this compound binds to AChE, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This can lead to increased alertness and improved cognitive performance. In addition, this compound has been found to have an effect on the release of dopamine, a neurotransmitter involved in reward and pleasure.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, it has also been found to have an effect on the metabolism of proteins and lipids. It has been shown to increase protein synthesis, as well as the synthesis of fatty acids. In addition, it has been found to have an effect on the immune system, as well as on the production of hormones.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-3-(cyclopropylmethoxy)benzoate is a versatile and widely used reagent in scientific research, with a range of applications in organic synthesis and medicinal chemistry. One of the main advantages of using this compound in the laboratory is its low cost and availability. In addition, it is relatively easy to synthesize and use in experiments, making it an ideal reagent for research. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other reagents, and can be easily destroyed by heat or light. In addition, it can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

The potential applications of Methyl 4-amino-3-(cyclopropylmethoxy)benzoate are vast, and there are many future directions for research. One potential direction is the development of new drugs based on this compound. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential use in the treatment of various diseases and conditions. Finally, further research could be conducted into the synthesis of this compound, in order to make it more efficient and cost-effective.

Scientific Research Applications

Methyl 4-amino-3-(cyclopropylmethoxy)benzoate is widely used in scientific research, particularly in the fields of medicinal chemistry, organic synthesis, and biochemistry. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and small molecules. In addition, it has been used to study the effects of various compounds on biological systems, such as enzymes and receptors. This compound has also been used to study the effects of various drugs on the body, as well as to develop new drugs.

properties

IUPAC Name

methyl 4-amino-3-(cyclopropylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRZHIVYZGWFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Cyclopropylmethoxy-4-nitro-benzoic acid methyl ester (12.7 g) was dissolved in MeOH (100 ml) and EtOAc (100 ml); 10% Pd/C (1.0 g, suspended in 20 ml of water) was added, and the mixture is hydrogenated in a Parr apparatus (H2: 20 psi) for 5 hours. 37% HCl was added (10 ml), and hydrogenation was continued for additional 2 hours to obtain complete conversion. The catalyst was filtered over a celite pad, the mixture was diluted with EtOAc (200 ml) and washed with an aqueous saturated solution of NaHCO3 (2×100 ml). The organic layer was dried over Na2SO4 and the solvent was removed by evaporation to yield 10.7 g of the desired intermediate.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-3-(cyclopropylmethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.